molecular formula C17H23N3O3S B2978137 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034320-02-8

1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2978137
CAS No.: 2034320-02-8
M. Wt: 349.45
InChI Key: OGRIJOOYYHMPHW-UHFFFAOYSA-N
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Description

1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic chemical compound designed for research applications. It belongs to the pharmaceutically relevant class of pyrazole-sulfonamides, which are known to exhibit a diverse range of biological activities. The molecular structure integrates a 3,5-dimethyl-1H-pyrazole core, a sulfonamide linker, and an isochroman-3-ylmethyl group, a scaffold often associated with central nervous system activity. Pyrazole-sulfonamide derivatives are investigated in multiple research fields due to their potential as key scaffolds in developing bioactive molecules . Studies on analogous compounds highlight their significance in medicinal chemistry research, particularly as inhibitors of specific enzymes . For instance, some pyrazole-sulfonamides have been explored as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . Other research into structurally similar compounds demonstrates their potential in agrochemical research, showing antifungal and antiviral activities against various plant pathogens . This reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-20-13(3)17(12(2)19-20)24(21,22)18-10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16,18H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRIJOOYYHMPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to introduce the 3-ylmethyl group.

    Synthesis of Pyrazole Ring: The pyrazole ring is synthesized through the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide with analogous pyrazole-4-sulfonamides:

Compound Name Molecular Formula Molecular Weight Substituents (R-group) Melting Point (°C) Key Features
Target Compound C₁₈H₂₄N₄O₃S 392.47 Isochroman-3-ylmethyl N/A Bicyclic ether moiety enhances lipophilicity and potential CNS penetration
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide C₇H₁₃N₃O₂S 203.27 Ethyl, 3,5-dimethyl N/A Simplest analog; lacks complex R-group
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) C₁₈H₁₈ClN₅O₃S 424.88 4-Chlorophenyl, pyridine-linked 178–182 Chlorophenyl group may enhance aromatic interactions
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (8g) C₁₁H₁₂ClN₃O₂S 285.75 3-Chlorophenyl 182–184 Chlorine substitution improves metabolic stability
1-Isopropyl-3,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide C₁₇H₂₃N₅O₂S₂ 393.50 Thiophene, isopropyl N/A Thiophene enhances π-π stacking; isopropyl increases steric bulk

Key Observations :

  • Isochroman Group: The bicyclic isochroman-3-ylmethyl substituent in the target compound distinguishes it from simpler aryl or alkyl analogs.
  • Chlorinated Analogs : Compounds like 25 and 8g demonstrate that halogenation (e.g., Cl) increases melting points and may enhance binding to hydrophobic enzyme pockets .
  • Heterocyclic Modifications : Thiophene-containing analogs (e.g., ) show how sulfur-based heterocycles can influence electronic properties and solubility.

Biological Activity

1-Ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its synthesis, characterization, and various pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate sulfonyl chlorides in the presence of a base. Characterization methods include:

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups.
  • Nuclear Magnetic Resonance (NMR) : Provides information on molecular structure.
  • X-ray Crystallography : Determines the crystal structure, confirming the compound's geometry and bonding interactions.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from 3,5-dimethyl-1H-pyrazole-4-sulfonamide were tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds did not exhibit cytotoxic activity at certain concentrations, suggesting a potential therapeutic window for further development .

The biological mechanisms underlying the activity of pyrazole sulfonamides include:

  • Inhibition of Protein Glycation : These compounds have shown promise in inhibiting glycation processes, which are implicated in diabetes and aging-related diseases.
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents on the pyrazole ring can significantly influence their potency and selectivity against specific targets. For example, varying the alkyl or aryl groups attached to the nitrogen atoms can enhance or diminish their biological effects .

Case Studies

Several case studies highlight the efficacy of pyrazole sulfonamides:

  • Study on Cancer Cell Lines : A series of new derivatives were synthesized and evaluated for their antiproliferative activity against different cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
  • Antibacterial Activity : In vitro tests showed that certain pyrazole sulfonamides effectively inhibited bacterial growth. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Data Tables

Compound NameStructureIC50 (µM)Activity
MR-S1-13Structure5.2Antiproliferative
MR-S1-5Structure15.8Antiproliferative
MR-S1-9Structure12.0Antibacterial

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